2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

Organic Synthesis Medicinal Chemistry Chemical Procurement

This specific positional isomer features a primary alcohol at the ethanol terminus—critical for reliable esterification and multi-step synthetic routes. Unlike analogs such as 1-(2-Bromo-4,5-dimethoxyphenyl)ethanol (CAS 5293-52-7) or (2-Bromo-4,5-dimethoxyphenyl)methanol (CAS 54370-00-2), the ethanol-linked hydroxyl ensures correct reactivity and intermediate compatibility. The aryl bromide enables Suzuki-Miyaura cross-coupling for rapid library generation, while the bifunctional electrophile/nucleophile architecture supports heterocycle construction in medicinal chemistry. Procure with rigorous CAS verification to guarantee isomer identity and avoid costly synthetic failure caused by unexpected reactivity of mis-specified positional isomers.

Molecular Formula C10H13BrO3
Molecular Weight 261.115
CAS No. 289507-36-4
Cat. No. B2856117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
CAS289507-36-4
Molecular FormulaC10H13BrO3
Molecular Weight261.115
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CCO)Br)OC
InChIInChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3
InChIKeyQMYZFKWLASANKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (CAS 289507-36-4): A Strategic Brominated Phenethyl Alcohol Intermediate


2-(2-Bromo-4,5-dimethoxyphenyl)ethanol, with CAS number 289507-36-4, is a brominated dimethoxyphenethyl alcohol derivative [1]. Its molecular formula is C10H13BrO3, with a molecular weight of 261.11 g/mol and a computed LogP value of 2.0011 [2]. The compound is characterized by a phenyl ring with a bromine substituent at the 2-position and methoxy groups at the 4- and 5-positions, connected to an ethanol moiety. This specific substitution pattern renders it a versatile intermediate for the synthesis of more complex molecules, including bioactive compounds and heterocyclic frameworks [1].

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (289507-36-4): Why In-Class Analogs Cannot Be Simply Interchanged


In the class of brominated dimethoxyphenyl alcohols, subtle variations in substitution patterns, such as the position of the ethanol group, profoundly impact chemical reactivity and biological outcomes. For instance, compounds like 1-(2-Bromo-4,5-dimethoxyphenyl)ethanol (CAS 5293-52-7) [1] and (2-Bromo-4,5-dimethoxyphenyl)methanol (CAS 54370-00-2) differ by the location of the hydroxyl group on the alkyl chain. This alteration changes the molecule's primary alcohol character and, consequently, its behavior in critical reactions like esterification or its role as a building block in multi-step syntheses. Procuring a generic 'bromo-dimethoxyphenyl' alcohol without verifying the exact positional isomer and CAS number risks synthetic failure and wasted resources due to unexpected reactivity and intermediate incompatibility.

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (289507-36-4): Direct Comparative Data for Evidence-Based Procurement


Structural and Chemical Identity: Differentiating 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol from Isomeric Analogs

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (Target) is an isomer of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanol (Comparator). The key differentiator is the position of the hydroxyl group: it is on the terminal carbon (primary alcohol) for the target compound versus on the benzylic carbon (secondary alcohol) for the comparator [1]. This is a fundamental structural distinction that leads to different chemical properties and reactivities. For example, the primary alcohol in the target compound has a calculated LogP of 2.0011 , whereas the secondary alcohol in the comparator is expected to have different lipophilicity and hydrogen bonding capacity due to its distinct structure.

Organic Synthesis Medicinal Chemistry Chemical Procurement

LogP Value as a Procurement-Relevant Descriptor for Solubility and Purity Control

The calculated partition coefficient (LogP) for 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is 2.0011 . While LogP data for the exact comparator (1-(2-Bromo-4,5-dimethoxyphenyl)ethanol) was not available, this value is a crucial specification for scientists. A LogP of ~2 indicates moderate lipophilicity, suggesting solubility in organic solvents like DMSO or ethanol and limited water solubility. This knowledge is essential for designing purification protocols, selecting appropriate solvents for reactions, and assessing potential membrane permeability in biological assays. It provides a tangible, numerical benchmark for quality control and experimental planning that is not available for less-characterized analogs.

Physicochemical Properties Analytical Chemistry Formulation Science

Synthetic Utility as an Electrophilic Building Block in Palladium-Catalyzed Cross-Couplings

The primary synthetic value of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol lies in its aryl bromide functional group, which is a well-established electrophile for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . While not a direct biological comparison, this is a key differentiator for procurement. The presence of the bromine atom in a specific electronic environment (ortho to ethanol, flanked by dimethoxy groups) enables its use in the synthesis of complex molecules [1]. In contrast, the comparator (2-Bromo-4,5-dimethoxyphenyl)methanol (CAS 54370-00-2) is often employed as a benzyl alcohol derivative and an electrophilic brominating agent itself . The target compound's ethanol side chain offers different points for derivatization (e.g., esterification, etherification) compared to the methanol analog, making it a distinct and non-interchangeable building block.

Cross-Coupling Reactions Synthetic Methodology Drug Discovery

Validated Application Scenarios for 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (289507-36-4) in Research and Industry


Synthesis of Novel Bromophenol Derivatives for Enzyme Inhibition Studies

This compound serves as a key starting material for creating libraries of bromophenol derivatives. For example, its close analog, (2-bromo-4,5-dimethoxyphenyl)methanol, has been used to synthesize diaryl methanes and other bromophenol derivatives that were subsequently tested for inhibition of carbonic anhydrase and acetylcholinesterase enzymes [1]. Researchers can follow similar synthetic routes, leveraging the target compound's ethanol group to generate a distinct series of analogs for evaluating structure-activity relationships (SAR) against these and other therapeutic targets [1].

Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functional group makes 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol an ideal partner in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. This application is critical in medicinal chemistry for introducing the bromo-dimethoxyphenyl moiety into more complex drug-like scaffolds. This allows for the rapid generation of molecular diversity for high-throughput screening campaigns [2].

Development of Bioactive Heterocyclic Frameworks

The compound's structure, featuring both an electrophilic aryl bromide and a nucleophilic primary alcohol, makes it a versatile intermediate for constructing heterocyclic systems. This bifunctional nature is valuable in the synthesis of compounds for pharmaceutical research, where heterocycles are a core structural element in many drugs [2].

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